molecular formula C12H11NO3 B6232427 methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate CAS No. 668971-11-7

methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B6232427
CAS No.: 668971-11-7
M. Wt: 217.22 g/mol
InChI Key: AUHGYZXLIJUWJZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is a functionalized 1,2-oxazole (isoxazole) derivative of significant interest in medicinal chemistry and drug discovery. With the CAS registry number 668971-11-7 and a molecular formula of C12H11NO3, it serves as a versatile heterocyclic building block . The 1,2-oxazole core is a privileged scaffold in the design of biologically active compounds and novel, achiral, amino acid-like building blocks, playing a fundamental role in drug discovery research . This compound is specifically designed for research applications and is a valuable precursor for the synthesis of more complex molecules. Its structure incorporates both an ester and a phenyl substituent, making it amenable to further chemical modifications, such as hydrolysis or cross-coupling reactions, to create diverse compound libraries for screening . Researchers utilize this and related 1,2-oxazole carboxylates in the development of heterocyclic peptides and for the generation of DNA-encoded chemical libraries, which are crucial for identifying potent small-molecule protein ligands . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668971-11-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-16-11(8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

AUHGYZXLIJUWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)OC)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for Methyl 4-Methyl-5-Phenyl-1,2-Oxazole-3-Carboxylate

Direct synthesis methods focus on the construction of the fully substituted isoxazole (B147169) core in a limited number of steps from acyclic precursors.

Cyclization reactions are a cornerstone in heterocyclic chemistry, providing efficient pathways to the isoxazole ring system. These methods typically involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632).

One of the most traditional and widely used methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis. nih.gov This approach, however, can sometimes lead to mixtures of regioisomers, especially with unsymmetrical dicarbonyls. nih.govrsc.org

To achieve regioselective synthesis, β-enamino diketones or ketoesters are often employed as precursors. nih.govnih.gov The reaction of these substrates with hydroxylamine allows for better control over the cyclization process. For the synthesis of the target compound, a plausible precursor would be a β-enamino ketoester derived from methyl 2-methyl-3-oxo-4-phenyl-4-oxobutanoate. The reaction proceeds via nucleophilic attack of hydroxylamine, followed by cyclization and dehydration to yield the isoxazole ring. The regiochemical outcome can be controlled by varying reaction conditions such as the solvent and the presence of acids or bases. nih.gov

Precursor TypeReagentKey FeaturesReference
β-DiketoneHydroxylamine HydrochlorideClassic method; potential for regioisomeric mixtures. nih.govrsc.org
β-Enamino DiketoneHydroxylamine HydrochlorideImproved regioselectivity; versatile precursors. nih.gov
β-Enamino KetoesterHydroxylamine HydrochlorideProvides access to ester-substituted isoxazoles. nih.gov

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is one of the most effective and versatile methods for constructing the isoxazole and isoxazoline rings. nih.govresearchgate.net This [3+2] cycloaddition is highly regioselective and allows for the introduction of a wide variety of substituents. chem-station.comnih.gov

For the synthesis of this compound, this strategy would involve the reaction of benzonitrile (B105546) oxide (the 1,3-dipole) with methyl 2-butynoate (the dipolarophile). The nitrile oxide can be generated in situ from the corresponding benzaldoxime by oxidation with agents like N-chlorosuccinimide (NCS) or from a hydroximoyl chloride upon treatment with a base. chem-station.commdpi.com The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, typically leading to the formation of the 3,5-disubstituted isoxazole as the major product. nih.gov

1,3-DipoleDipolarophileConditionsProductReference
Benzonitrile OxideMethyl 2-butynoateIn situ generation of nitrile oxide, baseThis compound nih.govresearchgate.net
Aromatic Nitrile OxidesSubstituted AlkynesVarious (thermal, base-mediated)3,4,5-trisubstituted isoxazoles nih.gov

Electrochemical synthesis has emerged as a green and practical alternative for the formation of heterocyclic compounds, including isoxazoles. nih.govnih.gov These methods avoid the need for stoichiometric chemical oxidants and often proceed under mild conditions. sci-hub.se

One electrochemical approach involves the oxidation of chalcone oximes in an undivided cell, which leads to the formation of 3,5-disubstituted isoxazoles through a proposed iminoxy radical intermediate that undergoes cyclization. sci-hub.se Another innovative method is a four-component domino reaction involving an aldehyde, hydroxylamine, a styrene, and a nitrogen source, accomplished in an undivided cell setup to assemble 3,5-disubstituted isoxazoles. rsc.org While not directly reported for the target compound, these electrochemical strategies offer a powerful platform for synthesizing highly substituted isoxazoles, demonstrating high functional group tolerance and operational simplicity. rsc.orgresearchgate.net

MethodPrecursorsKey IntermediatesAdvantagesReference
Oxidation of Chalcone OximesChalcone OximesIminoxy radicalMild conditions, avoids chemical oxidants sci-hub.se
Four-Component Domino ReactionAldehyde, Hydroxylamine, Styrene, N-sourceRadical intermediatesHigh functional group tolerance, operational simplicity rsc.org

Cyclization Reactions

Synthesis of Related Oxazole-3-Carboxylate Derivatives

The synthesis of related isoxazole-3-carboxylate derivatives is crucial for developing structure-activity relationships in medicinal chemistry. nih.govnih.gov Methodologies often parallel those for the title compound but employ different starting materials to vary the substitution pattern.

For instance, various 5-substituted isoxazole-3-carboxamide derivatives have been prepared by coupling the corresponding 5-substituted isoxazole-3-carboxylic acids with anilines. nih.gov The synthesis of the isoxazole-3-carboxylic acid core itself can be achieved through methods like the cyclization of intermediates derived from β-keto esters. nbinno.com Similarly, novel heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, have been prepared from β-enamino ketoesters, showcasing the versatility of this precursor class. nih.gov

Diversification of the substituents on the isoxazole ring is key to creating libraries of compounds for screening purposes. nih.gov This can be achieved through several strategies.

Varying Starting Materials : The most straightforward approach is to use a diverse set of precursors in established synthetic routes. In the 1,3-dipolar cycloaddition method, varying the nitrile oxide and the alkyne allows for systematic changes at the C3, C4, and C5 positions of the isoxazole ring. nih.gov Similarly, in hydroxylamine-mediated cyclizations, the choice of the 1,3-dicarbonyl precursor dictates the substitution pattern of the final product. nih.gov

Post-Synthetic Modification : Functional groups on a pre-formed isoxazole ring can be chemically manipulated. For example, an isoxazole-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. nih.gov Cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed if a halo-substituted isoxazole is available, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.

The development of uninterrupted multi-step sequences, sometimes involving sequential catalysis, has also emerged as a time-saving procedure for generating trisubstituted isoxazoles with high yields and diverse substitution patterns. nih.gov

Regioselective Synthesis Considerations in Oxazole (B20620) Ring Formation

The synthesis of isoxazoles, such as this compound, often relies on 1,3-dipolar cycloaddition reactions. nih.gov The regioselectivity of this reaction—the specific orientation in which the dipole and dipolarophile combine—is a critical factor in obtaining the desired isomer. researchgate.net The formation of a 3,4,5-trisubstituted isoxazole ring is challenging, as the regioselectivity of these cycloadditions can be influenced by both the electronic and steric properties of the reacting molecules. researchgate.net

In a typical synthesis, a nitrile oxide reacts with an alkyne. To achieve the 4-methyl-5-phenyl substitution pattern, the choice of precursors is paramount. For instance, the reaction of benzonitrile oxide with an appropriately substituted methyl-alkyne could be a potential route. However, under many conventional conditions, 1,3-dipolar cycloadditions tend to favor the formation of 3,5-disubstituted isoxazoles. mdpi.com Achieving the less common 3,4-disubstituted pattern often requires specific strategies, such as intramolecular cycloadditions where the reacting moieties are held in a fixed orientation. mdpi.com

Another established method involves the reaction of β-enamino ketoesters with hydroxylamine. beilstein-journals.orgnih.gov This approach has been successfully used to synthesize regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov By carefully selecting the starting β-enamino ketoester, it is possible to control the final substitution pattern on the isoxazole ring, providing a viable pathway to compounds with the desired 4-carboxylate structure. beilstein-journals.org

Reaction TypeKey ReactantsPrimary Regiochemical ChallengeControlling Factors
1,3-Dipolar CycloadditionNitrile Oxide and AlkyneFormation of 3,5-isomer vs. desired 3,4,5-isomer. mdpi.comSteric hindrance, electronic properties of substituents, intramolecular constraints. researchgate.netmdpi.com
Cyclocondensationβ-enamino ketoester and HydroxylamineControlling the position of substituents based on the ketoester structure. nih.govStructure of the starting β-enamino ketoester dictates the final substitution pattern. beilstein-journals.org

Conversion and Derivatization Routes

Once the core isoxazole ring is synthesized, further modifications can be undertaken to arrive at the final target molecule or to explore its chemical reactivity.

Esterification Reactions to Form Carboxylates

The target molecule, this compound, features a methyl ester group at the 3-position. A common and direct method to introduce this functional group is through the esterification of the corresponding carboxylic acid, 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid.

The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol (B129727) then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which is then deprotonated to yield the final methyl ester product. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

ReactionStarting MaterialReagentsCatalystProduct
Fischer Esterification4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acidMethanol (CH₃OH)Acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.comThis compound

Photo-Induced Rearrangement from Isoxazole to Oxazole

Isoxazoles are known to undergo photochemical rearrangement to form their corresponding oxazole isomers. acs.org This transformation is a significant derivatization route, fundamentally altering the heterocyclic core. The process is typically initiated by irradiating the isoxazole with UV light (200–330 nm). nih.gov

The mechanism proceeds through the homolytic cleavage of the weak N–O bond within the isoxazole ring. acs.orgnih.gov This bond scission leads to the formation of a key acyl azirine intermediate. acs.orgnih.gov This highly strained, three-membered ring intermediate is unstable and subsequently rearranges to form the more stable oxazole ring. This atom-efficient isomerization provides a powerful method for converting isoxazole precursors into a variety of oxazole products, which can be facilitated and scaled using technologies like continuous flow reactors. acs.orgnih.gov

TransformationStarting CompoundConditionsKey IntermediateProduct Type
Photochemical IsomerizationSubstituted IsoxazoleUV light (200-330 nm) nih.govAcyl Azirine acs.orgSubstituted Oxazole

Green Chemistry Considerations in Oxazole Synthesis

Traditional methods for synthesizing heterocyclic compounds like isoxazoles often involve long reaction times, harsh conditions, and the use of hazardous organic solvents. mdpi.comresearchgate.net In response, green chemistry principles are increasingly being applied to develop more sustainable and environmentally friendly synthetic protocols. bohrium.comniist.res.in

Several green approaches have been successfully employed for isoxazole synthesis. bohrium.com Microwave-assisted synthesis is a prominent technique that can significantly reduce reaction times, improve product yields, and enhance selectivity compared to conventional heating methods. benthamdirect.comacs.org

Another powerful green tool is sonochemistry, which utilizes ultrasonic irradiation to facilitate chemical reactions. mdpi.comresearchgate.net Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This method often allows for milder reaction conditions, reduced energy consumption, and can enable the use of greener solvents like water or even solvent-free conditions. mdpi.combohrium.com These techniques align with the core goals of green chemistry by minimizing waste, reducing the use of toxic substances, and improving energy efficiency. mdpi.comresearchgate.net

Green Chemistry ApproachDescriptionKey AdvantagesReference Example
Microwave-Assisted SynthesisUses microwave irradiation to heat reactions.Shorter reaction times, higher yields, improved selectivity. benthamdirect.comSynthesis of 5-substituted oxazoles with excellent yields in minutes. acs.org
Ultrasonic Irradiation (Sonochemistry)Applies high-frequency sound waves to the reaction mixture.Enhanced reaction efficiency, reduced energy use, enables use of green solvents. mdpi.comUltrasound-assisted synthesis of isoxazole scaffolds with minimal byproducts. researchgate.net
Use of Eco-Friendly SolventsEmploys solvents like water or ionic liquids instead of toxic organic solvents.Reduced environmental pollution and health hazards. bohrium.comWater-mediated reactions for isoxazole synthesis. bohrium.com

Chemical Reactivity and Mechanistic Investigations

Ring Opening and Recyclization Reactions

The isoxazole (B147169) ring can undergo cleavage and subsequent rearrangement under both photochemical and thermal conditions, leading to the formation of various other heterocyclic systems. researchgate.net

The photochemical rearrangement of isoxazoles to oxazoles is a well-documented process that occurs upon ultraviolet (UV) irradiation. researchgate.net This transformation is a highly atom-efficient method for skeletal rearrangement. researchgate.net For substituted isoxazoles like 4-methyl-5-phenylisoxazole, phototransposition leads to the corresponding oxazole (B20620), specifically 4-methyl-5-phenyloxazole, indicating an interchange of the N-2 and C-3 positions of the ring. researchgate.net

The generally accepted mechanism for this photoisomerization begins with the homolytic cleavage of the weak N-O bond of the isoxazole ring upon absorption of UV light. acs.org This bond scission is an ultrafast process, occurring within femtoseconds, and leads to the formation of a transient vinylnitrene diradical intermediate. acs.org

The reactive intermediates formed during the photoisomerization of isoxazoles have been successfully identified and characterized through techniques such as low-temperature matrix isolation coupled with infrared spectroscopy. nih.govacs.org Following the initial N-O bond cleavage, the vinylnitrene intermediate rapidly collapses to form a more stable, yet still highly reactive, 2H-azirine (specifically, an acyl-azirine) intermediate. researchgate.netresearchgate.netnih.gov

This 2H-azirine intermediate is a key player in the pathway. It can subsequently undergo cleavage of the C-C single bond to generate a zwitterionic nitrile ylide intermediate. researchgate.netnih.govacs.org This elusive carbonyl nitrile ylide has been successfully captured and characterized. nih.govacs.org The final step in the rearrangement is a 1,5-electrocyclization of the nitrile ylide, which closes the ring to form the thermodynamically more stable oxazole product. researchgate.netresearchgate.netnih.gov

In addition to the major oxazole product, photo-ring cleavage can also occur, yielding products like α-benzoylpropionitrile from 4-methyl-5-phenylisoxazole. researchgate.net

Isoxazoles can also undergo thermally induced rearrangements and ring expansion reactions, often catalyzed by transition metals. A notable example is the rhodium-catalyzed reaction of isoxazoles with diazo compounds, which leads to the formation of 4H-1,3-oxazines in high yields. nih.gov

The proposed mechanism for this ring expansion involves the initial attack of the isoxazole nitrogen onto a rhodium carbenoid, forming an isoxazolium ylide intermediate. This ylide can then follow one of two pathways to the expanded ring product:

A direct 1,2-shift (a Stevens-type rearrangement).

Ring opening to a 3-imino-2-en-1-one intermediate, which subsequently undergoes a 6π electrocyclization to furnish the 4H-1,3-oxazine. nih.gov

Functionalities such as esters, like the methyl carboxylate group in the target compound, are compatible with these reaction conditions. nih.gov Another related transformation is the Mo(CO)₆-mediated ring expansion of certain isoxazole derivatives, which proceeds via reductive ring opening to an enamine intermediate that subsequently cyclizes. nih.govbeilstein-journals.org

Photoisomerization Mechanisms (e.g., Isoxazole to Oxazole Rearrangements)

Substitution and Derivatization Reactions of the Oxazole Ring

While the isoxazole ring is susceptible to ring-opening, it also possesses sufficient aromatic stability to undergo substitution and derivatization reactions, allowing for the modification of its substituents. researchgate.net

The electronic nature of the isoxazole ring influences the regioselectivity of substitution reactions. For electrophilic aromatic substitution, such as nitration, the 4-position is generally the most reactive site in simple isoxazoles. rsc.org However, in phenyl-substituted isoxazoles, the reaction conditions determine the site of substitution. Nitration of 3-methyl-5-phenylisoxazole (B94393) with mixed acid (H₂SO₄-HNO₃) can result in substitution on the phenyl ring. rsc.org Yet, under different conditions (e.g., fuming HNO₃ in Ac₂O), nitration can be directed to the C-4 position of the isoxazole ring, even when a p-nitrophenyl group is present at C-5. rsc.org

The C-4 position can also be functionalized through other methods. For instance, 4-iodoisoxazoles can be synthesized via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl). nih.govorganic-chemistry.org These 4-iodo derivatives are versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, allowing for the introduction of various carbon-based substituents. nih.gov

Functionalization at the C-5 position can be achieved by constructing the ring from suitably substituted precursors. For example, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates are prepared from β-enamino ketoesters, demonstrating a synthetic route to C-5 functionalized isoxazoles. nih.gov

The ester moiety at C-3 is a common site for derivatization. Standard reactions such as hydrolysis under acidic or basic conditions can convert the methyl ester to the corresponding carboxylic acid. orgsyn.orggoogle.comnih.gov This carboxylic acid can then be activated (e.g., converted to an acid chloride) and reacted with various nucleophiles like alcohols or amines to form different esters or amides, respectively. nih.gov The ester can also be reduced to a primary alcohol. acs.org

Table 1: Summary of Functionalization Reactions

Position Reaction Type Reagents/Conditions Product Type
C-4 Electrophilic Nitration Fuming HNO₃ / Ac₂O 4-Nitroisoxazole

| C-4 | Halogenation/Cross-Coupling | 1. ICl 2. Pd-catalyst, coupling partner | 4-Iodo, 4-Aryl, 4-Alkynyl isoxazoles | | C-5 | Synthetic Construction | β-enamino ketoesters, NH₂OH·HCl | 5-Cycloaminyl isoxazoles | | Ester Moiety | Hydrolysis | H₂SO₄(aq) or NaOH | Carboxylic Acid | | Ester Moiety | Transesterification | Alcohol, Acid/Base catalyst | New Ester | | Ester Moiety | Aminolysis | Amine | Amide | | Ester Moiety | Reduction | Reducing agent (e.g., LiAlH₄) | Primary Alcohol |


The inherent weakness of the N-O bond makes the isoxazole ring susceptible to reductive cleavage by various reagents. organic-chemistry.org Low-valent titanium reagents, for instance, can effectively cleave the N-O bond in sulfonamides and can be applied to similar reductive processes in other heterocycles. organic-chemistry.org This cleavage typically transforms the isoxazole into a difunctional open-chain compound, such as a β-enaminoketone or a β-hydroxyketone, depending on the reaction conditions and subsequent workup.

The ester group at the C-3 position can also be a target for nucleophilic attack. While this typically leads to derivatization of the ester as described above, under certain conditions, it can influence the ring's stability. For instance, the reaction of N-methylisoxazole-3-carboxamide with nucleophiles can lead to substitution at the amide group, demonstrating the reactivity of the carbonyl function without necessarily cleaving the ring. researchgate.net The nucleophilicity of substituents attached to the ring can be influenced by the ring's electron-withdrawing nature. For example, the amino group in 5-amino-3-methyl-isoxazole-4-carboxylic acid exhibits reduced nucleophilicity due to electron density delocalization through the isoxazole ring. nih.gov

Carboxylate Group Transformations

The carboxylate group at the C3 position of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is a key functional handle that allows for a variety of chemical transformations. These reactions primarily involve the conversion of the methyl ester into a carboxylic acid, which can then be further modified to produce other important derivatives such as amides and esters.

Base-Catalyzed Hydrolysis: Saponification using an alkali metal hydroxide (B78521) is a common and effective method for the hydrolysis of esters in related heterocyclic systems. For instance, the hydrolysis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a structural isomer, is readily accomplished by treatment with 5% sodium hydroxide (NaOH) at room temperature. nih.gov Similarly, lithium hydroxide (LiOH) in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water is used for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate. chemicalbook.com A general procedure involves heating the ester under reflux with NaOH in an aqueous methanol solution, followed by acidification to precipitate the carboxylic acid. chemspider.com

Acid-Catalyzed Hydrolysis: Alternatively, strong mineral acids can be employed to catalyze the hydrolysis. Studies on the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate have shown that using 60% aqueous sulfuric acid (H₂SO₄) can lead to higher yields and shorter reaction times compared to other acid mixtures. google.com This method typically involves refluxing the ester in the acidic solution until the reaction is complete, followed by cooling and isolation of the resulting carboxylic acid.

Table 1: Representative Conditions for Ester Hydrolysis in Related Oxazole/Isoxazole Systems

ReagentsSolventTemperatureSubstrate ExampleReference
5% NaOHNot specifiedRoom Temp.ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.gov
LiOH·H₂OTHF/MeOH/H₂ORoom Temp.ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate chemicalbook.com
60% aq. H₂SO₄WaterReflux (80-88 °C)ethyl-5-methylisoxazole-4-carboxylate google.com
NaOHMethanol/WaterRefluxMethyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate chemspider.com

Once hydrolyzed, the resulting 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid serves as a versatile precursor for acylation and amidation reactions. These transformations typically proceed via the activation of the carboxylic acid to form a more reactive intermediate, which is then coupled with a nucleophile such as an alcohol or an amine.

A common strategy for activating the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent. google.comekb.eg The resulting acyl chloride is highly electrophilic and reacts readily with various nucleophiles. For example, reaction with an amine yields the corresponding amide, a transformation central to the synthesis of many biologically active molecules. google.comnih.gov

Alternatively, direct amidation of the carboxylic acid can be accomplished without isolating the acyl chloride intermediate by using coupling agents. These reagents activate the carboxylic acid in situ to facilitate the reaction with an amine. A wide variety of modern coupling agents are available for this purpose. lookchemmall.com The choice of method depends on the substrate's sensitivity and the desired reaction conditions. The synthesis of hydrazide-hydrazones from a carboxylic acid hydrazide and an aldehyde is another example of this type of condensation reaction. mdpi.com

Table 2: Reagents for Activation and Coupling of Carboxylic Acids

ReagentPurposeReaction TypeReference
Thionyl chloride (SOCl₂)ActivationAcyl Chloride Formation google.comekb.eg
Ethyl chloroformateCyclodehydrationOxazolone Formation nih.gov
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterCoupling AgentDirect Amidation lookchemmall.com
Phosphorus oxychloride (POCl₃)CyclizationOxazole/Benzoxazole Synthesis ekb.eg

Metal-Catalyzed Cross-Coupling Reactions Involving the Oxazole Core

The oxazole ring is a common scaffold in medicinal chemistry, and its functionalization via metal-catalyzed cross-coupling reactions is a powerful tool for generating molecular diversity. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the heterocyclic core.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of heterocyclic compounds. nih.gov For an oxazole ring to participate as a coupling partner, it typically needs to be substituted with a suitable leaving group, such as a halide (I, Br) or a triflate (OTf). ignited.in Common cross-coupling reactions applicable to oxazoles include the Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), and Heck (using alkenes) couplings. ignited.in

Another strategy for functionalizing the oxazole core is through direct C-H activation. mdpi.com This approach avoids the need for pre-functionalization with a leaving group, making it a more atom-economical process. Transition metals like palladium, rhodium, and iridium can catalyze the cleavage of a C-H bond on the oxazole ring or its substituents, allowing for the introduction of new functional groups. mdpi.comresearchgate.net For example, the C5-position of some oxazoles can undergo direct alkenylation. mdpi.com

In the specific case of this compound, the oxazole ring itself is fully substituted at the C3, C4, and C5 positions. Therefore, direct C-H activation on the heterocyclic ring is not feasible. Cross-coupling reactions would necessitate targeting the substituents. The C5-phenyl ring could be functionalized via C-H activation or after being converted to a halide or triflate. Similarly, the C4-methyl group could potentially be halogenated to participate in coupling reactions. While general methods for oxazole functionalization are well-established, specific applications involving the 4-methyl-5-phenyl-1,2-oxazole core would depend on these strategic modifications. ignited.in

Table 3: Common Palladium Catalysts for Cross-Coupling of Heterocycles

Catalyst/PrecursorLigand ExampleReaction TypeReference
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))PCy₃ (Tricyclohexylphosphine)Suzuki-Miyaura Coupling ignited.in
Pd(OAc)₂ (Palladium(II) acetate)PPh₃ (Triphenylphosphine)Allylic Substitution / Suzuki nih.gov
PdCl₂(PPh₃)₂-Stille Coupling ignited.in
Pd(OAc)₂-Direct C-H Alkenylation mdpi.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, a combination of one- and two-dimensional NMR techniques would provide an unambiguous assignment of its constitution and regiochemistry.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. Based on data from analogous substituted isoxazoles, the expected chemical shifts for this compound can be predicted. beilstein-journals.orgrsc.orgnih.gov

In the ¹H NMR spectrum , distinct singlets are anticipated for the two methyl groups. The methyl group attached to the ester function (COOCH₃) would likely resonate around δ 3.9-4.0 ppm. The methyl group at the C4 position of the isoxazole (B147169) ring is expected to appear further upfield, typically in the range of δ 2.4-2.7 ppm. The protons of the C5-phenyl group would generate a multiplet system in the aromatic region, approximately between δ 7.4 and 7.8 ppm. rsc.org

The ¹³C NMR spectrum would reveal signals for all twelve carbon atoms. The carbonyl carbon of the ester group is expected at the lowest field, around δ 160-162 ppm. The carbons of the isoxazole ring are highly characteristic; C3 and C5 typically resonate at lower fields (δ 155-170 ppm) than C4 (δ 110-120 ppm). The phenyl group carbons would appear in the δ 128-132 ppm range, with the ipso-carbon (attached to the isoxazole ring) being distinct. The methyl carbons would be found at high field, with the ester methyl (O-CH₃) around δ 52-53 ppm and the ring methyl (C4-CH₃) resonating at approximately δ 10-14 ppm. beilstein-journals.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C3-C=O-~161.0
O-CH₃~3.95 (s, 3H)~52.5
C3 (Isoxazole)-~158.0
C4 (Isoxazole)-~115.0
C4-CH₃~2.50 (s, 3H)~12.0
C5 (Isoxazole)-~169.0
C-ipso (Phenyl)-~127.0
C-ortho/meta/para (Phenyl)~7.4-7.8 (m, 5H)~128.0-131.0

Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming the connectivity and regiochemistry of substituted heterocycles. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra (e.g., correlating the signal at ~2.50 ppm to the C4-CH₃ carbon at ~12.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the regiochemical arrangement of the substituents. Key long-range (2-3 bond) correlations would be expected:

From the C4-methyl protons to the C4, C3, and C5 carbons of the isoxazole ring.

From the ester methyl protons to the ester carbonyl carbon (C=O).

From the ortho-protons of the phenyl ring to the C5 carbon of the isoxazole ring. These correlations would definitively place the methyl group at C4, the phenyl group at C5, and the carboxylate group at C3, distinguishing it from other possible isomers. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions, providing information about the preferred conformation, particularly the relative orientation of the phenyl ring with respect to the isoxazole ring.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, is a powerful tool for characterizing nitrogen-containing heterocycles. beilstein-journals.orgnih.gov For isoxazoles, the nitrogen atom is in a "pyridine-like" environment. Experimental and theoretical studies on substituted isoxazoles show that the ¹⁵N chemical shift is sensitive to the electronic effects of the substituents on the ring. nih.gov For the title compound, the ¹⁵N chemical shift is predicted to be in the range of δ -5 to -40 ppm (relative to CH₃NO₂). beilstein-journals.org This data is particularly useful for distinguishing between N-2 (1,2-oxazole) and N-3 (1,3-oxazole) isomers, as their nitrogen environments are significantly different. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular framework of a compound.

Matrix isolation FTIR spectroscopy is a high-resolution technique used to study individual molecules at cryogenic temperatures, allowing for the characterization of different conformers. Studies on the closely related analog, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have demonstrated the utility of this method. nih.gov

For the title compound, theoretical calculations would likely predict the existence of multiple low-energy conformers, differing primarily in the orientation of the ester group relative to the plane of the isoxazole ring. By depositing the compound in an inert matrix (e.g., argon or xenon) at low temperatures (e.g., 15 K), the IR spectrum would show distinct bands for each trapped conformer. nih.govnih.gov Annealing the matrix (gently warming it) can induce conformational relaxation, where higher-energy conformers convert to the most stable form, allowing for the experimental assignment of the observed bands to specific conformers. core.ac.uknih.gov This technique provides invaluable insight into the molecule's potential energy surface and conformational preferences. acs.org

The IR and Raman spectra are dominated by characteristic vibrations of the ester functional group and the isoxazole ring system. The analysis of these modes is critical for structural confirmation. nih.govrjpbcs.com

Ester Group Vibrations: The most prominent band in the IR spectrum would be the C=O stretching vibration (νC=O) of the ester group, expected in the region of 1720-1740 cm⁻¹. Other characteristic ester bands include the C-O-C asymmetric and symmetric stretching vibrations, typically found between 1250 and 1050 cm⁻¹.

Isoxazole Ring Vibrations: The isoxazole ring gives rise to a series of characteristic bands. These include C=N stretching (νC=N) around 1600-1650 cm⁻¹, ring C=C stretching (νC=C) near 1500-1580 cm⁻¹, and N-O stretching (νN-O) vibrations, which are often observed in the 900-950 cm⁻¹ region. rjpbcs.com Ring breathing and deformation modes occur at lower frequencies.

Phenyl and Methyl Group Vibrations: Aromatic C-H stretching vibrations (νC-H) are expected above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the methyl groups would be observed between 2850 and 3000 cm⁻¹.

Table 2: Principal Predicted Vibrational Modes for this compound

Wavenumber (cm⁻¹)AssignmentDescription
> 3000ν(C-H)Aromatic C-H Stretch
2900-3000ν(C-H)Aliphatic C-H Stretch (Methyls)
~1735ν(C=O)Ester Carbonyl Stretch
~1610ν(C=N)Isoxazole Ring Stretch
~1580, 1490ν(C=C)Phenyl & Isoxazole Ring Stretch
~1440δ(CH₃)Methyl Asymmetric Bending
~1250νas(C-O-C)Ester Asymmetric Stretch
~1100νs(C-O-C)Ester Symmetric Stretch
~930ν(N-O)Isoxazole N-O Stretch
~760, 690γ(C-H)Phenyl C-H Out-of-Plane Bend

Note: Wavenumbers are based on data from structural analogs and general spectroscopic correlations. nih.govrjpbcs.com

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₂H₁₁NO₃. HRMS analysis would be expected to yield an exact mass that corresponds closely to the calculated theoretical value. This technique is routinely applied in the characterization of novel oxazole (B20620) derivatives to provide definitive evidence of their identity. iucr.orgbeilstein-journals.org For instance, in the structural analysis of related heterocyclic compounds, HRMS has been used to confirm calculated masses, with observed values matching theoretical predictions to several decimal places. iucr.org

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Ion Type Calculated Mass (Da)
C₁₂H₁₁NO₃ [M+H]⁺ 218.0761
C₁₂H₁₁NO₃ [M+Na]⁺ 240.0580
C₁₂H₁₁NO₃ [M]⁺• 217.0739

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation pattern of a molecule provides significant insight into its structure. Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, whereas Electrospray Ionization (ESI) is a softer method that usually produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which can then be induced via collision-induced dissociation (CID).

Under Electron Ionization (EI) , the fragmentation of this compound is expected to proceed through several predictable pathways based on the lability of its functional groups. Key fragmentation processes would likely include:

Loss of the methoxy group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in an acylium ion [M-31]⁺.

Loss of the methoxycarbonyl group: A fragment corresponding to the loss of the entire ester group as a radical (•COOCH₃) may be observed, yielding an ion at [M-59]⁺.

Formation of benzoyl cation: A common fragmentation pathway for phenyl-substituted heterocycles involves the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Formation of phenyl cation: Subsequent loss of carbon monoxide from the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77.

Ring cleavage: The 1,2-oxazole ring itself can undergo cleavage, leading to a variety of smaller, characteristic fragments.

Electrospray Ionization (ESI) , coupled with tandem mass spectrometry (MS/MS), would primarily show the protonated molecule [M+H]⁺ at m/z 218. Subsequent CID would likely induce fragmentation pathways similar to those seen in EI, such as the neutral loss of methanol (B129727) (CH₃OH) or carbon monoxide (CO). The fragmentation patterns of related heterocyclic systems like 1,2,3-thiadiazoles and 1,2,4-oxadiazoles often involve characteristic losses of small neutral molecules and cleavages directed by the functional groups present. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

Proposed Fragment Formula Mass-to-Charge Ratio (m/z) Ionization Mode
Molecular Ion [C₁₂H₁₁NO₃]⁺• 217 EI
Protonated Molecule [C₁₂H₁₁NO₃+H]⁺ 218 ESI
Loss of •OCH₃ [C₁₁H₈NO₂]⁺ 186 EI/ESI-CID
Loss of •COOCH₃ [C₁₀H₈N]⁺ 142 EI/ESI-CID
Benzoyl cation [C₇H₅O]⁺ 105 EI/ESI-CID
Phenyl cation [C₆H₅]⁺ 77 EI/ESI-CID

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique reveals precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the connectivity of the atoms and the geometry of the 1,2-oxazole ring. It would provide precise measurements of all bond lengths and angles, such as the characteristic N-O bond and the C=N bond within the heterocycle. This level of detail is crucial for validating the proposed structure and understanding the electronic effects of the substituents on the ring geometry. Structural studies on related benzoxazole and other oxazole derivatives have established expected bond lengths and confirmed their nearly planar molecular structures. nih.gov

Conformational Analysis and Intermolecular Interactions in Crystal Structures

Beyond simple connectivity, X-ray crystallography elucidates the preferred conformation of the molecule in the solid state. For this compound, this includes determining the dihedral angles between the plane of the oxazole ring and its phenyl and carboxylate substituents. In analogous structures, the phenyl group is often twisted out of the plane of the heterocyclic ring. nih.gov For example, in a related 5-methyl-1,2-oxazole derivative, the dihedral angle between a substituted phenyl ring and the oxazole ring was found to be 15.1°. iucr.orgnih.gov

Furthermore, this analysis reveals the supramolecular architecture, detailing how molecules pack together in the crystal lattice. The packing is governed by non-covalent intermolecular interactions. For the title compound, one would anticipate interactions such as:

π–π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules. nih.gov

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl or phenyl hydrogens and the oxygen or nitrogen atoms of the oxazole ring or carboxylate group on neighboring molecules are common in such crystal structures. nih.govnih.gov

These interactions dictate the physical properties of the solid material, including its melting point and solubility.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis:Key electronic properties such as frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps have not been reported.

Future computational research would be necessary to fill this knowledge gap and provide a theoretical framework for the structure, properties, and potential reactivity of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate.

Aromaticity and Electron Delocalization within the 1,2-Oxazole Ring

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered heterocyclic system containing one oxygen and one nitrogen atom in adjacent positions. This arrangement results in a π-electron system that imparts a degree of aromatic character. The aromaticity of such rings is a subject of considerable interest in computational chemistry, as it influences their stability, reactivity, and spectroscopic properties.

The aromaticity of heterocyclic compounds is often evaluated using computational methods such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). NICS calculations measure the magnetic shielding at the center of a ring, with negative values indicating aromatic character. The HOMA index, on the other hand, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system.

In the case of this compound, the substituents on the isoxazole ring are expected to modulate its electronic properties. The phenyl group at the 5-position can engage in conjugation with the isoxazole ring, potentially enhancing electron delocalization across both ring systems. The methyl group at the 4-position and the methyl carboxylate group at the 3-position will also influence the electron distribution through inductive and resonance effects. A comprehensive computational study would be required to quantify these effects precisely for the title compound.

Table 1: Predicted Aromaticity Indices for the 1,2-Oxazole Ring (Note: These are hypothetical values based on general trends for substituted isoxazoles and are not derived from specific computational studies on this compound.)

Aromaticity IndexPredicted Value RangeInterpretation
NICS(0) (ppm)-5 to -8Moderate Aromatic Character
HOMA0.6 to 0.8Significant Aromatic Character

Prediction of Reactivity via Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide critical insights into a molecule's ability to act as an electron donor or acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be located primarily on the more electron-rich portions of the molecule, likely involving the phenyl ring and the isoxazole system. The LUMO, conversely, would be anticipated to be distributed over the electron-deficient regions, such as the carboxylate group and the N-O bond of the isoxazole ring.

The substituents on the 1,2-oxazole ring will significantly influence the energies of the frontier orbitals. The electron-donating methyl group and the conjugating phenyl group would likely raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing methyl carboxylate group would lower the energy of the LUMO, enhancing its electron-accepting capabilities.

The HOMO-LUMO gap for substituted isoxazoles is generally moderate, suggesting a balance between stability and reactivity. A smaller HOMO-LUMO gap typically correlates with higher reactivity. A precise determination of the HOMO and LUMO energies and the resulting energy gap for this compound would necessitate specific quantum chemical calculations.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: These are estimated values based on computational studies of analogous substituted heterocyclic compounds and are not specific to this compound.)

ParameterPredicted Value (eV)Implication for Reactivity
HOMO Energy-6.5 to -7.5Moderate Electron Donor
LUMO Energy-1.0 to -2.0Moderate Electron Acceptor
HOMO-LUMO Gap4.5 to 6.5Good Kinetic Stability

Applications in Chemical Research and Materials Science

A Keystone in Chemical Research: Applications as a Chemical Building Block and Ligand

The intrinsic architecture of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, characterized by a substituted oxazole (B20620) ring, positions it as a versatile scaffold and ligand in synthetic chemistry. This utility stems from the strategic placement of its functional groups, which allows for a variety of chemical modifications and interactions.

Crafting Complexity: The Design of Intricate Molecular Architectures

The oxazole nucleus is a well-established pharmacophore and a fundamental unit in the synthesis of more complex molecular structures. nih.gov Derivatives of 1,2-oxazole serve as crucial intermediates in the creation of a wide range of organic compounds. The presence of the methyl, phenyl, and carboxylate groups on the oxazole ring of this compound provides multiple reaction sites for chemists to build upon, enabling the construction of elaborate and functionally diverse molecules. The inherent reactivity of the oxazole ring and its substituents allows for its incorporation into larger, multi-component molecular frameworks through various organic reactions.

A Scaffold for Discovery: Application in DNA-Encoded Chemical Libraries

DNA-encoded libraries (DELs) have revolutionized the process of drug discovery by enabling the rapid screening of vast numbers of compounds. The success of a DEL is highly dependent on the structural diversity of its constituent chemical scaffolds. nih.gov Heterocyclic compounds, such as 1,2-oxazole derivatives, are highly sought after as scaffolds for these libraries due to their chemical stability and their ability to present appended functionalities in a well-defined three-dimensional space. nih.gov The rigid nature of the oxazole ring in this compound makes it an ideal core structure for a library, allowing for the systematic variation of substituents to explore a wide chemical space and identify potential drug candidates. rsc.org

Orchestrating Reactions: Ligand Development for Transition Metal Complexes in Catalysis

The nitrogen and oxygen atoms within the oxazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. This property is the basis for its application in the development of novel ligands for catalysis. Bis(oxazolinyl)phenyl (Phebox) ligands, which share structural similarities with the subject compound, have been extensively studied and have demonstrated high efficacy in a variety of asymmetric catalytic reactions. rsc.orgnih.gov These reactions include conjugate reductions, aldol (B89426) reactions, and hydrogenations. The formation of transition metal complexes with ligands like this compound can lead to catalysts with unique selectivity and reactivity, driving innovation in synthetic chemistry.

Building the Future: Advanced Materials Science Applications

The utility of this compound extends beyond fundamental chemical research into the realm of materials science, where it serves as a valuable precursor for polymers and a component in the development of new colorants.

From Monomer to Macromolecule: A Precursor for Polymeric Materials

The field of polymer chemistry is constantly in search of new monomers to create materials with tailored properties. Oxazole-containing ligands have been successfully employed in conjunction with vanadium catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com This demonstrates the potential of oxazole derivatives, such as this compound, to act as or be converted into monomers for polymerization reactions. The resulting polymers could exhibit unique thermal, mechanical, and optical properties imparted by the incorporated oxazole units. The synthesis of polymers from a new family of 1,2,3-triazole-4-vinyl monomers further highlights the potential for heterocyclic compounds to serve as building blocks for novel polymeric materials.

Analytical Method Development (e.g., as Standards or Probes)

While specific applications of this compound as an analytical standard or probe are not widely reported, the structural motifs present in the molecule suggest potential utility in this area. The development of small organic molecules as fluorescent or colorimetric probes for detecting various analytes and changes in the chemical environment (like pH) is a significant area of analytical chemistry. nih.govnih.gov

Heterocyclic compounds, including those related to the oxazole family, have been successfully developed as chemical probes. For instance, derivatives of 1,3,4-oxadiazole, which shares a five-membered ring with heteroatoms, have been synthesized to act as pH-responsive probes. nih.govnih.gov These molecules can exhibit changes in their color or fluorescence intensity in response to variations in pH, making them useful for monitoring chemical and biological systems. nih.govnih.gov The mechanism often involves the protonation or deprotonation of nitrogen atoms within the heterocyclic ring, which in turn alters the electronic structure and photophysical properties of the molecule. nih.gov

Given its structure, this compound possesses a conjugated system and heteroatoms that could potentially be exploited for sensing applications. The phenyl and methyl substituents, along with the methyl carboxylate group, can be synthetically modified to fine-tune its photophysical properties and to introduce specific recognition sites for target analytes.

For a compound to function as a useful optical probe, it must exhibit a measurable and predictable change in its spectroscopic properties upon interaction with the analyte or upon a change in its environment. Key parameters that are evaluated are summarized in the table below, using a generic pH probe as an example.

ParameterDescriptionExample Data for a Heterocyclic pH Probe
Absorption Maximum (λmax) The wavelength at which a substance has its strongest photon absorption.450 nm (in acidic solution), 550 nm (in basic solution)
Emission Maximum (λem) The wavelength at which the maximum intensity of fluorescence is observed.520 nm (in acidic solution), 620 nm (in basic solution)
Quantum Yield (ΦF) The efficiency of the fluorescence process.0.8 (in acidic solution), 0.2 (in basic solution)
Response Range The range of analyte concentration or pH over which a measurable change in signal is observed.pH 5.5 - 7.5
Selectivity The ability of the probe to respond to a specific analyte in the presence of other potentially interfering species.High selectivity for H+ over other cations.

Note: This table provides illustrative data for a hypothetical pH probe to demonstrate the relevant analytical parameters and does not represent measured data for this compound.

Future Directions and Research Opportunities

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for isoxazole (B147169) synthesis, such as the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) or 1,3-dipolar cycloadditions, are well-established, there is a continuous drive towards more efficient, sustainable, and scalable synthetic strategies. researchgate.netijpcbs.com Future research should focus on developing novel synthetic pathways to methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate that align with the principles of green chemistry.

Promising avenues include:

Metal-Free Catalysis: The development of metal-free synthetic routes is highly desirable to avoid the costs, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II) that are often used in traditional cycloaddition reactions. nih.gov

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce byproduct formation, offering a greener alternative to conventional heating. nih.govresearchgate.net Ultrasound irradiation, for instance, has been shown to be an environmentally benign procedure for synthesizing 3,5-disubstituted isoxazoles. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control, making it an attractive approach for the large-scale production of isoxazole derivatives.

Synthetic StrategyPotential Advantages for Synthesizing this compoundRelevant Research Findings
Metal-Free Synthesis Reduces cost, toxicity, and waste; simplifies purification. nih.govMetal-free routes are being developed to circumvent the drawbacks of common Cu(I) and Ru(II) catalysts. nih.gov
Ultrasound-Assisted Synthesis Shorter reaction times, higher yields, milder conditions, environmentally benign. nih.govresearchgate.netAn environmentally benign procedure for 3-alkyl-5-aryl isoxazoles has been reported using ultrasound without a catalyst. nih.gov
One-Pot Cascade Reactions Increased efficiency, reduced waste, atom economy. researchgate.netOne-pot copper(I)-catalyzed procedures have been developed for the rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov
Flow Chemistry Enhanced safety, scalability, and process control.Flow chemistry is an emerging area for the synthesis of heterocyclic compounds, offering precise control over reaction parameters.

Exploration of Undiscovered Reactivity Patterns of the Oxazole (B20620) Core

The 1,2-oxazole (isoxazole) ring is an electron-rich aromatic system, yet it contains a weak N-O bond, making it susceptible to ring cleavage under certain reductive or basic conditions. nih.govijrrjournal.com This dual nature provides a fascinating platform for exploring novel reactivity. The specific substitution pattern of this compound—with electron-donating (methyl) and electron-withdrawing (carboxylate) groups alongside a bulky phenyl ring—is expected to uniquely modulate the core's reactivity.

Future research should investigate:

Regioselective Functionalization: Studies on the selective functionalization at the C-4 methyl group or the phenyl ring, while preserving the isoxazole core, could yield novel derivatives. This includes electrophilic aromatic substitution on the phenyl ring or radical-mediated reactions at the methyl group.

Ring Transformation Reactions: The weak N-O bond can be strategically cleaved to transform the isoxazole ring into other valuable heterocyclic systems or acyclic intermediates. nih.govijpcbs.com Exploring these transformations could establish the title compound as a versatile building block for a wider range of molecular architectures.

Cycloaddition Reactions: While isoxazoles are often formed via cycloadditions, their participation as dienes or dienophiles in other cycloaddition reactions is less explored compared to their oxazole isomers. Investigating the potential of this substituted isoxazole in Diels-Alder or other pericyclic reactions could open new synthetic avenues. tandfonline.comwikipedia.org

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry provides powerful tools for understanding molecular properties and guiding synthetic efforts. researchgate.net Applying advanced computational modeling to this compound can accelerate the discovery of new applications.

Key research opportunities include:

DFT and Ab Initio Studies: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic structure, HOMO-LUMO energy gap, and reactivity indices of the molecule. researchgate.net This information can predict its stability, spectral properties, and the most likely sites for chemical reactions.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction patterns of the compound and its designed analogues with biological targets such as enzymes or receptors. espublisher.comekb.eg

QSAR and ADME/Tox Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. jcchems.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for designing derivatives with improved drug-like characteristics. jcchems.comfrontiersin.org

Computational MethodApplication to this compoundPotential Outcome
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors. researchgate.netPrediction of chemical reactivity, stability, and spectroscopic properties.
Molecular Docking Simulation of binding to protein active sites. espublisher.comekb.egIdentification of potential biological targets and rational design of more potent analogues.
QSAR (Quantitative Structure-Activity Relationship) Correlating chemical structure with biological activity. jcchems.comDevelopment of predictive models to guide the synthesis of new derivatives with enhanced activity.
In Silico ADME/Tox Prediction of pharmacokinetic and toxicity profiles. jcchems.comfrontiersin.orgEarly-stage filtering of compounds to prioritize those with favorable drug-like properties.

Integration into Supramolecular Chemistry and Nanotechnology

The isoxazole ring possesses a significant dipole moment, which can direct intermolecular interactions. oup.com This property makes isoxazole-containing molecules attractive candidates for the construction of ordered supramolecular assemblies.

Future investigations could explore:

Supramolecular Polymerization: The dipole-dipole interactions of the isoxazole ring can drive the self-assembly of monomers into supramolecular polymers. oup.comoup.com this compound could be functionalized to serve as a monomer for creating novel materials with tunable properties, such as helical assemblies. oup.comoup.com

Liquid Crystals: Certain diphenylisoxazoles are known to exhibit mesogenic (liquid crystalline) properties. oup.com Research into the liquid crystalline potential of derivatives of the title compound could lead to new materials for displays and sensors.

Nanoparticle Formulation: Isoxazole derivatives have been incorporated into nanotechnology-based drug delivery systems, such as nano-emulgels, to improve their permeability and efficacy. nih.gov Formulating this compound or its bioactive derivatives into nanoparticles could enhance their potential applications in medicine. nih.gov

Application as Building Blocks for Specialized Reagents or Probes

The functional handles present in this compound—particularly the methyl ester—make it an excellent starting point for the synthesis of more complex molecules.

Promising directions include:

Combinatorial Chemistry: The ester can be readily converted into an amide library by reacting it with various amines. This approach can rapidly generate a diverse collection of compounds for screening in drug discovery programs. nih.gov

Chemical Probes: The core structure can be elaborated with reporter groups (e.g., fluorophores) or reactive moieties to create chemical probes. These probes could be used to study biological processes or to identify and label specific cellular targets.

Synthesis of Unnatural Amino Acids: The isoxazole moiety can serve as a bioisostere for other functional groups in the design of novel, unnatural amino acid-like building blocks for peptide synthesis. nih.gov This can lead to peptidomimetics with enhanced stability or novel biological activities.

Q & A

Basic Questions

Q. What are the standard synthetic routes for methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors like substituted isoxazole intermediates. For example, similar oxazole derivatives are synthesized via [3+2] cycloaddition or condensation reactions under controlled pH (6–8) and temperature (60–80°C), with purification via column chromatography . Optimize yields by adjusting solvent polarity (e.g., ethanol or DMF) and using catalysts like acetic anhydride .

Q. How is structural characterization performed for this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). For crystalline samples, X-ray crystallography (as in ) resolves bond angles and stereochemistry. HPLC (≥97% purity, per ) and melting point analysis (e.g., 182–239°C for analogs) ensure purity .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodology : Screen for antimicrobial activity using in vitro disk diffusion assays against E. coli and S. aureus. For anti-inflammatory potential, use COX-2 inhibition assays. Compare results to structural analogs (e.g., 5-(4-Methylphenyl)-1,2-oxazole, which shows antimicrobial activity) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

  • Methodology : Employ Design of Experiments (DoE) to test variables like temperature, solvent (e.g., THF vs. DCM), and stoichiometry. For example, highlights that yields >80% require strict pH control (6.5–7.5) during cyclization. Use LC-MS to monitor intermediates and optimize reaction quenching times .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology : Cross-validate assays using dose-response curves and orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. cell viability tests). For instance, discrepancies in antimicrobial activity () may arise from variations in bacterial strains or compound solubility. Perform solubility studies in PBS/DMSO and adjust formulations .

Q. What computational tools are effective for studying structure-activity relationships (SAR)?

  • Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial enzymes or inflammatory mediators. Compare with analogs in (e.g., furan-2-carboxylic acid’s anti-inflammatory activity) to identify critical substituents. Validate predictions with QSAR models .

Q. How can regioselectivity challenges in derivatization be addressed?

  • Methodology : Employ directed ortho-metalation or protecting group strategies (e.g., silyl ethers for hydroxyl groups) to control substitution sites. For example, uses triethylamine as a base to direct thioether formation in a related triazolopyrimidine derivative .

Data Contradiction Analysis

Q. Why do purity assessments vary across suppliers, and how can researchers mitigate risks?

  • Analysis : Purity discrepancies (e.g., 97% in vs. unverified claims) may stem from differing analytical methods (HPLC vs. NMR). Standardize characterization using certified reference materials and request batch-specific certificates of analysis . Cross-check with independent LC-MS validation .

Q. How do structural analogs inform the stability profile of this compound?

  • Analysis : Compare degradation pathways of methyl esters (e.g., ’s tetrahydropyrimidine derivative) under accelerated stability conditions (40°C/75% RH). Oxazole rings are generally stable, but ester groups may hydrolyze in acidic/basic media. Use pH-rate profiling to predict shelf-life .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyConfirm stereochemistryResolution < 0.8 Å, R-factor < 5%
DoE OptimizationImprove synthetic yieldTemperature, solvent, catalyst loading
Molecular DockingPredict target bindingGrid spacing: 0.375 Å, Lamarckian GA

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